molecular formula C7H10ClN3O2S B572933 (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine CAS No. 1289386-46-4

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine

Cat. No.: B572933
CAS No.: 1289386-46-4
M. Wt: 235.686
InChI Key: USOBNOKMICKMEW-UHFFFAOYSA-N
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Description

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chloro group, a methanesulfonyl group, and an ethylamine group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative, followed by the introduction of the methanesulfonyl group and finally the ethylamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Agriculture: It is employed in the development of agrochemicals, including herbicides and fungicides.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, while the ethylamine group can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine
  • 6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine
  • 6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-butyl-amine

Uniqueness

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science, where specific interactions with biological targets or material properties are required.

Properties

IUPAC Name

6-chloro-N-ethyl-2-methylsulfonylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2S/c1-3-9-6-4-5(8)10-7(11-6)14(2,12)13/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOBNOKMICKMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693791
Record name 6-Chloro-N-ethyl-2-(methanesulfonyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-46-4
Record name 6-Chloro-N-ethyl-2-(methanesulfonyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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